

Phortress: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Phortress*

Cat. No.: *B1677703*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phortress, also known as NSC 710305, is a novel benzothiazole derivative investigated for its potent and selective antitumor activity.[1][2] It is a water-soluble prodrug of the active agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203).[1][3] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of **Phortress**, intended for professionals in the fields of oncology research and drug development.

Chemical Structure and Properties

Phortress is chemically described as (2S)-2,6-Diamino-N-[4-(5-fluoro-2-benzothiazolyl)-2-methylphenyl]hexanamide dihydrochloride.[4] The core structure consists of a 2-arylbenzothiazole moiety linked to a lysyl-amide group, which enhances its solubility and facilitates its formulation for parenteral administration.

The chemical structure of **Phortress** is depicted below:

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A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Phortress**

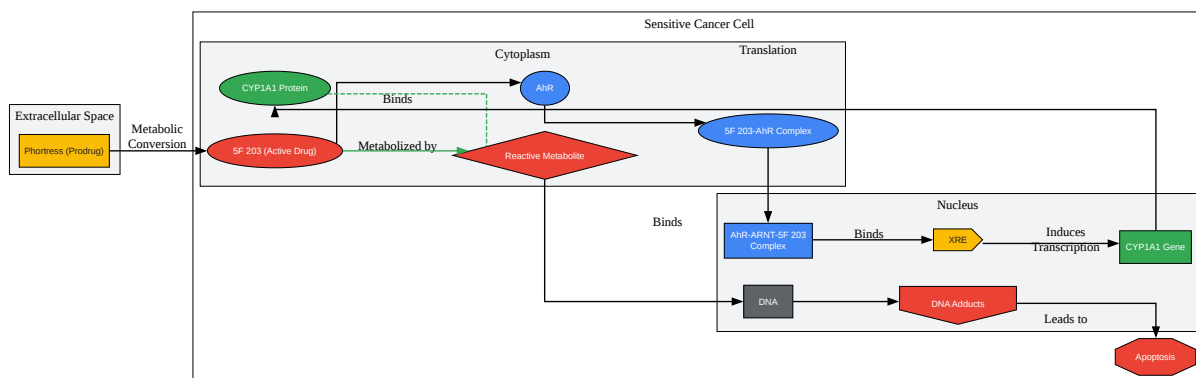
Property	Value	Reference(s)
Chemical Name	(2S)-2,6-Diamino-N-[4-(5-fluoro-2-benzothiazolyl)-2-methylphenyl]hexanamide dihydrochloride	
Molecular Formula	C ₂₀ H ₂₃ FN ₄ OS·2HCl	
Molecular Weight	459.41 g/mol	
CAS Number	328087-38-3	
Appearance	Crystalline solid	
Purity	≥98%	
Solubility	Soluble to 100 mM in DMSO; 30 mg/mL in DMSO; 10 mg/mL in DMF; 10 mg/mL in PBS (pH 7.2)	
Storage	Store at -20°C	
SMILES	<chem>FC1=CC=C2C(N=C(C3=CC=C(NC(=O)C(C)=C3)S2)=C1.Cl.Cl</chem>	
InChI Key	QZSMNTOCJVFEU-CKUXDGONSA-N	

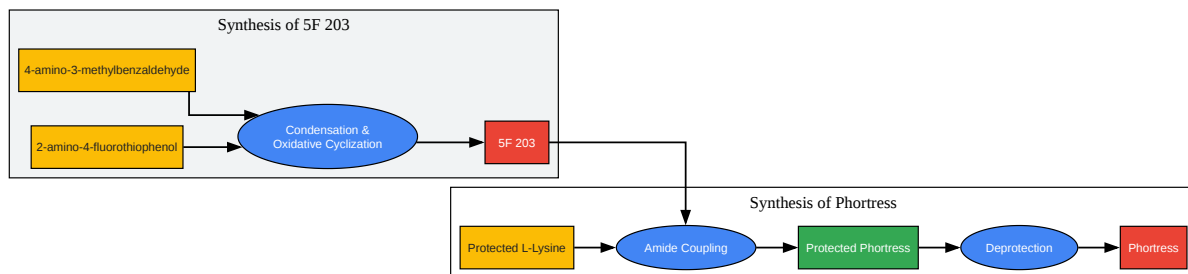
Mechanism of Action and Signaling Pathway

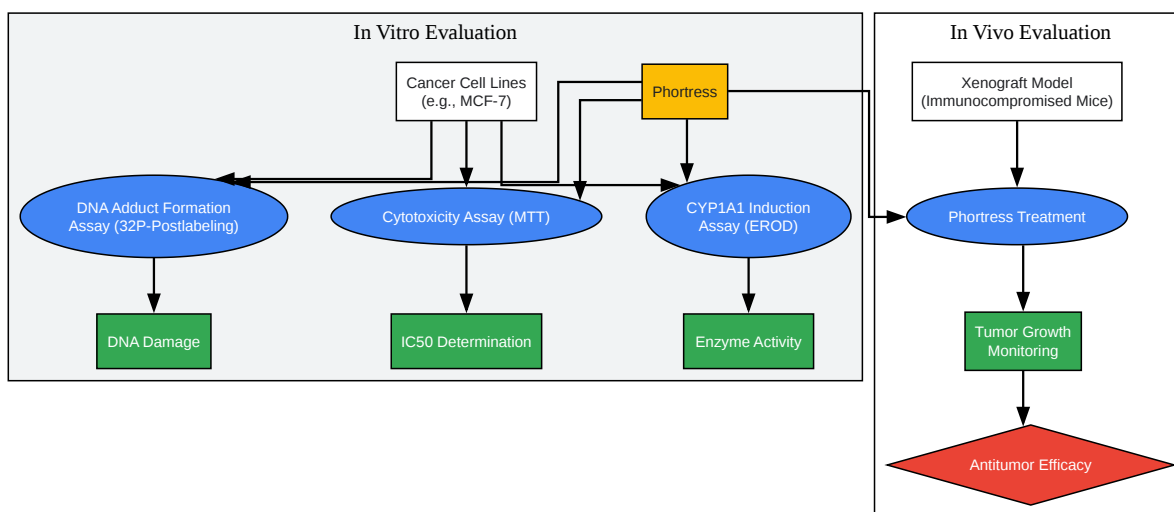
The antitumor activity of **Phortress** is contingent upon its metabolic activation within sensitive cancer cells. This process is initiated by the cleavage of the lysyl-amide bond, releasing the active metabolite, 5F 203. The subsequent steps in its mechanism of action are detailed below and illustrated in the signaling pathway diagram.

- Cellular Uptake and Aryl Hydrocarbon Receptor (AhR) Binding: 5F 203 is selectively taken up by sensitive tumor cells. Once inside the cell, it binds to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

- **Nuclear Translocation and CYP1A1 Induction:** The 5F 203-AhR complex translocates to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, most notably Cytochrome P450 1A1 (CYP1A1), leading to its transcriptional activation and increased expression.
- **Metabolic Activation by CYP1A1:** The induced CYP1A1 enzyme metabolizes 5F 203 into a reactive electrophilic intermediate.
- **DNA Adduct Formation and Cell Death:** This reactive metabolite covalently binds to DNA, forming extensive DNA adducts. The accumulation of these DNA adducts leads to cell cycle arrest and ultimately, apoptotic cell death.







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- 4. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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